molecular formula C11H13N3 B15070666 2,3-Dimethylquinoline-4,6-diamine CAS No. 828930-83-2

2,3-Dimethylquinoline-4,6-diamine

Cat. No.: B15070666
CAS No.: 828930-83-2
M. Wt: 187.24 g/mol
InChI Key: CBEVFUCYVCKYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylquinoline-4,6-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with two methyl groups at positions 2 and 3, and two amino groups at positions 4 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoline-4,6-diamine can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylquinoline with nitrating agents to introduce nitro groups, followed by reduction to form the corresponding diamine. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced catalysts and automated systems allows for precise control over reaction parameters, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoline-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

2,3-Dimethylquinoline-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups on the quinoline ring enhances its reactivity and potential for various applications in research and industry .

Properties

CAS No.

828930-83-2

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2,3-dimethylquinoline-4,6-diamine

InChI

InChI=1S/C11H13N3/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,12H2,1-2H3,(H2,13,14)

InChI Key

CBEVFUCYVCKYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.